molecular formula C8H6N2O2 B1289350 Benzo[d]oxazole-4-carboxamide CAS No. 957995-85-6

Benzo[d]oxazole-4-carboxamide

Cat. No. B1289350
CAS RN: 957995-85-6
M. Wt: 162.15 g/mol
InChI Key: HZIDLPHYFPKXIE-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-4-carboxamide is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. These compounds contain a benzene ring fused to an oxazole ring, which is a five-membered heterocyclic compound with one oxygen and one nitrogen atom. The specific structure of this compound includes a carboxamide group attached to the fourth position of the benzoxazole ring structure.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones from substituted aldehydes via an Erlenmeyer–Plochl reaction, followed by the production of corresponding benzamides through a nucleophilic attack of a secondary amine on the oxazolone ring using microwave irradiation . Another method includes the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides in the presence of palladium acetate and caesium carbonate using Buchwald's JohnPhos ligand . Additionally, a switchable synthesis route for benzo[d]oxazole derivatives from 2-hydroxylbenzeneketoxime using organomolecules and Lewis acid cocatalyzed Beckmann rearrangement reaction has been developed .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was confirmed by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination . The crystal structure analysis revealed an intramolecular hydrogen bond and a non-collimated arrangement of the benzo[d]oxazole and o-toluidine rings on the isoxazolone ring .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives can participate in various chemical reactions. For example, the Beckmann rearrangement of 2-hydroxylarylketone oxime can lead to the synthesis of benzo[d]oxazoles . Additionally, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles involves CN formation followed by CO cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzoxazole ring can significantly affect the biological activity of these compounds. The synthesis and biological evaluation of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors showed that the position and nature of substituents at the 7-position and 2-position of the benzoxazole ring are crucial for inhibitory activity . The photophysical and electrochemical properties of benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type and benzofuro[2,3-c]oxazolo[5,4-a]carbazole-type fluorescent dyes, which contain the oxazole ring, were also investigated, demonstrating the influence of substituents and chromophore skeleton on these properties .

Scientific Research Applications

Inhibitory Activities Against Bacterial Enzymes

A study by Zhang et al. (2016) on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives revealed significant in vitro inhibitory activity against Staphylococcus aureus Sortase A, an enzyme vital for bacterial virulence. This suggests the potential use of such derivatives in combating bacterial infections (Zhang et al., 2016).

Application in Organic Synthesis

Luo et al. (2012) discussed the gold-catalyzed oxidation strategy in synthesizing 2,4-Oxazole, a structure prevalent in natural products, using a carboxamide route. This indicates the utility of benzo[d]oxazole derivatives in facilitating complex organic syntheses (Luo et al., 2012).

Antimicrobial Activity

Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated their inhibitory activity on blood platelet aggregation, with some compounds showing activity comparable to aspirin. This highlights the potential therapeutic applications of oxazole derivatives in the medical field (Ozaki et al., 1983).

Potential in Antifungal Agents

Ryu et al. (2009) synthesized benzo[d]oxazole-4,7-diones and tested them for antifungal activity, finding many compounds to show promising results. This suggests their potential as antifungal agents (Ryu et al., 2009).

Electrophilic and Charge Transport Properties

Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, indicating its potential applications in materials science, particularly in the field of organic electronics (Irfan et al., 2018).

Future Directions

The future directions for the research on “Benzo[d]oxazole-4-carboxamide” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be used in the development of new anti-mycobacterial agents . Another study highlighted the potential of isoxazole derivatives as regulators of immune functions .

properties

IUPAC Name

1,3-benzoxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIDLPHYFPKXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593186
Record name 1,3-Benzoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957995-85-6
Record name 1,3-Benzoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following general procedure GP-C1, a mixture of 2-((3S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxylic acid and 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride were coupled to provide N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(3 S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxamide, which was converted to the hydrochloride salt following general procedure GP-D1. 1H NMR and MS consistent.
Name
2-((3S,5S)-3,5-dimethylmorpholino)benzoxazole-4-carboxylic acid
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 6-fluoro-2-phenylbenzo[d]oxazole-4-carboxylic acid (30 mg, 0.12 mmol), 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride (32 mg, 0.14 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (46 mg, 0.24 mmol) and 1-hydroxybenzotriazole (32 mg, 0.24 mmol) in DMF (5 mL) was stirred under nitrogen at room temperature for 10 min, and then triethylamine (0.10 mL, 0.72 mmol) was added. The resulting reaction mixture was stirred at room temperature overnight, and then was quenched with a saturated solution of sodium bicarbonate, extracted with methylene chloride. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated. The crude material was purified by column chromatography (silica gel, 90:9:1 ethyl acetate/methanol/concentrated ammonium hydroxide) to afford N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-6-fluoro-2-phenyl)benzoxazole-4-carboxamide (42 mg, 91%) as a light yellow solid: 1H NMR (500 MHz, CDCl3) δ 8.96 (d, J=7.5 Hz, 1H), 8.23-8.22 (m, 2H), 7.96 (d, J=10.5 Hz, 1H), 7.63-7.55 (m, 3H), 7.42 (d, J=7.0 Hz, 1H), 4.62-4.53 (m, 1H), 3.13-3.11 (m, 2H), 2.67-2.60 (m, 2H), 2.54 (s, 3H), 2.15-1.98 (m, 3H), 1.62-1.46 (m, 3H), 1.18-1.13 (m, 2H); 19F NMR (282 MHz, CDCl3) δ-113.93; MS (ESI+) m/z 394 (M+H); HPLC>99% (AUC), tR=12.78 min.
Name
6-fluoro-2-phenylbenzo[d]oxazole-4-carboxylic acid
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
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Quantity
32 mg
Type
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Name
Quantity
5 mL
Type
solvent
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Quantity
0.1 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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